六氟乙酰丙酮钇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

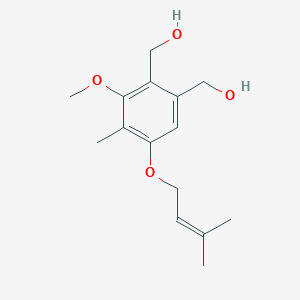

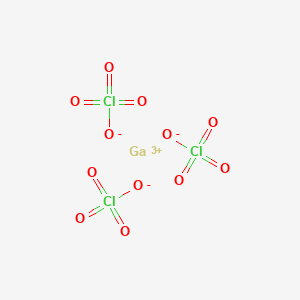

Yttrium hexafluoroacetylacetonate is a metal-organic compound with the chemical formula Y(C_5HF_6O_2)_3. It is known for its yellow or orange-yellow crystalline powder appearance and has a melting point of approximately 250°C . This compound is widely used in various scientific and industrial applications due to its unique properties.

科学研究应用

医学影像和治疗

六氟乙酰丙酮钇由于钇的配位和放射化学性质,在医学影像和治疗中发挥作用。 同位素钇-90用于放射性药物的体内放射治疗,尤其是在肝癌的治疗中 . 它还用作正电子发射断层扫描(PET)成像的示踪剂 .

超极化磁共振成像(MRI)

天然丰度高的同位素钇-89在超极化MRI这一新兴领域中显示出前景。 该技术增强了特定核的信号,为医学诊断提供了详细的图像 .

激光器

钇化合物,包括六氟乙酰丙酮钇,被用于制造医疗激光器。 这些激光器被用于各种医疗程序,包括手术和非侵入性治疗 .

超导体

钇基材料是高温超导体开发不可或缺的一部分。 这些材料对于制造用于MRI机和其他电子设备的强大磁体至关重要 .

生物医学植入物

掺杂钇的材料,如羟基磷灰石和四氧化三钇(Y-TZP),因其优异的力学性能和生物相容性,被用于骨科的全髋关节置换手术中 .

放射性药物

六氟乙酰丙酮钇参与钇-90配合物的合成,用于放射性药物。 这些药物用于各种癌症的靶向治疗,将辐射直接输送到肿瘤细胞,同时最大限度地减少对健康组织的照射 .

作用机制

Target of Action

Yttrium hexafluoroacetylacetonate, also known as Yttrium(III) hexafluoroacetylacetonate, is a complex compound with the molecular formula Y(C5HF6O2)3 · 2H2O It’s known that yttrium-based compounds are often used in targeted radionuclide therapy (trt) for cancer treatment . In TRT, radionuclides are conjugated with molecules that bind to specific cancer cell markers .

Mode of Action

In the context of trt, the radionuclides deliver radioactive isotopes directly to tumor cells, causing radiation-induced cell damage . This damage occurs directly through DNA ionization or indirectly via reactive oxygen species .

Biochemical Pathways

In the broader context of trt, the therapeutic impact extends to adjacent non-irradiated cells through a phenomenon known as the "bystander effect" .

Result of Action

In the context of trt, the result of action would typically be the death of targeted cancer cells due to the delivered radiation .

生化分析

Biochemical Properties

Yttrium hexafluoroacetylacetonate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various metal-sites of bio-macromolecules, potentially disturbing the functions of metal-biomolecule complexes . For instance, yttrium hexafluoroacetylacetonate can bind to α-globulin more selectively than to albumin, indicating a strong affinity for specific proteins . Additionally, it can interact with negatively charged side chains of amino acids such as aspartic acid and glutamic acid, modulating the surface charge distribution of proteins .

Cellular Effects

Yttrium hexafluoroacetylacetonate influences various cellular processes and functions. Studies have shown that yttrium compounds, including yttrium hexafluoroacetylacetonate, can induce oxidative stress and cellular damage . This compound can affect cell signaling pathways, gene expression, and cellular metabolism by generating reactive oxygen species (ROS) and causing DNA damage . The impact on cell function includes alterations in cell proliferation, apoptosis, and necrosis, which are critical for understanding its potential therapeutic and toxicological effects.

Molecular Mechanism

The molecular mechanism of action of yttrium hexafluoroacetylacetonate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Yttrium hexafluoroacetylacetonate can form complexes with DNA, leading to the cleavage of supercoiled DNA and affecting its structural integrity . This compound can also inhibit or activate specific enzymes by binding to their active sites, thereby modulating their catalytic activities. The changes in gene expression induced by yttrium hexafluoroacetylacetonate are associated with its ability to interact with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of yttrium hexafluoroacetylacetonate can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but its degradation products can influence its biochemical activity . Long-term exposure to yttrium hexafluoroacetylacetonate has been shown to cause persistent oxidative stress and cellular damage, which can affect the overall health and function of cells . These temporal effects are crucial for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of yttrium hexafluoroacetylacetonate vary with different dosages in animal models. At lower doses, this compound can enhance certain cellular functions, while higher doses may lead to toxic or adverse effects . For example, high doses of yttrium hexafluoroacetylacetonate have been associated with increased oxidative stress, apoptosis, and necrosis in peripheral blood cells . Understanding the dosage effects is essential for determining the therapeutic window and potential risks of using this compound in biomedical applications.

Metabolic Pathways

Yttrium hexafluoroacetylacetonate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can affect the activity of enzymes involved in oxidative phosphorylation, glycolysis, and other metabolic processes . By modulating these pathways, yttrium hexafluoroacetylacetonate can influence the overall metabolic state of cells and tissues, which is important for understanding its biochemical and physiological effects.

Transport and Distribution

The transport and distribution of yttrium hexafluoroacetylacetonate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through endocytosis and distributed to various cellular compartments . Once inside the cells, yttrium hexafluoroacetylacetonate can interact with intracellular proteins and organelles, affecting its localization and accumulation. The distribution patterns of this compound are critical for understanding its cellular and tissue-specific effects.

Subcellular Localization

Yttrium hexafluoroacetylacetonate exhibits specific subcellular localization, which can influence its activity and function. This compound is primarily localized in the cell wall, organelles, and soluble fractions of cells . The subcellular distribution of yttrium hexafluoroacetylacetonate is determined by its interactions with cellular components such as cellulose, pectin, and other biomacromolecules

准备方法

Synthetic Routes and Reaction Conditions: Yttrium hexafluoroacetylacetonate can be synthesized through the reaction of yttrium chloride with hexafluoroacetylacetone in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or acetone under reflux conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of yttrium hexafluoroacetylacetonate often involves large-scale chemical vapor deposition (CVD) processes. These processes utilize yttrium hexafluoroacetylacetonate as a precursor for the deposition of yttrium oxide thin films, which are used in various electronic and optical applications .

化学反应分析

Types of Reactions: Yttr

属性

CAS 编号 |

18911-76-7 |

|---|---|

分子式 |

C15H6F18O6Y |

分子量 |

713.08 g/mol |

IUPAC 名称 |

(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;yttrium |

InChI |

InChI=1S/3C5H2F6O2.Y/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1,12H;/b3*2-1-; |

InChI 键 |

QYKMGZLZIBNPQL-JVUUZWNBSA-N |

SMILES |

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Y+3] |

手性 SMILES |

C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.[Y] |

规范 SMILES |

C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Y] |

Pictograms |

Irritant |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

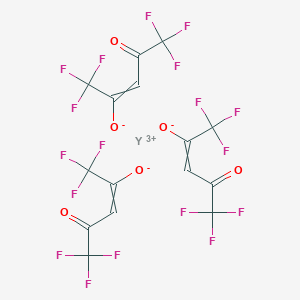

Q1: What is the role of Yttrium hexafluoroacetylacetonate in fabricating SOFCs?

A1: Yttrium hexafluoroacetylacetonate (Y6FA) serves as a precursor for yttrium oxide (Y2O3) in the fabrication of yttria-stabilized zirconia (YSZ) electrolytes for SOFCs []. The research highlights the use of plasma-enhanced metalorganic chemical vapor deposition (PE-MOCVD) to deposit thin, dense YSZ layers using Y6FA and zirconium tert butoxide (ZrTB) as precursors. This method offers a lower-temperature alternative to conventional fabrication techniques [].

Q2: How does the concentration of Y6FA affect the properties of the deposited YSZ film?

A2: The study found a direct relationship between the concentration of Y6FA in the gas phase and the crystalline phase of the deposited YSZ film, as determined by X-ray diffraction []. This suggests careful control over Y6FA concentration is crucial for achieving desired YSZ properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chlorobenzo[c]cinnoline](/img/structure/B100858.png)

![2-[(2-Thienylmethyl)amino]benzoic acid](/img/structure/B100859.png)

![Diethyl[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]ammonium chloride](/img/structure/B100861.png)